molecular formula C9H18N2O B3023100 2-Methyl-2-(piperidin-4-YL)propanamide CAS No. 288379-84-0

2-Methyl-2-(piperidin-4-YL)propanamide

Cat. No. B3023100
CAS RN: 288379-84-0
M. Wt: 170.25 g/mol
InChI Key: IYHDDZKWBDQHIX-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-4-yl)propanamide is a chemical compound with the CAS Number: 288379-84-0 . It has a molecular weight of 170.25 and its IUPAC name is 2-methyl-2-(4-piperidinyl)propanamide .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2-(piperidin-4-YL)propanamide is C9H18N2O . The InChI code is 1S/C9H18N2O/c1-9(2,8(10)12)7-3-5-11-6-4-7/h7,11H,3-6H2,1-2H3,(H2,10,12) .


Physical And Chemical Properties Analysis

2-Methyl-2-(piperidin-4-YL)propanamide has a molecular weight of 170.25 .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(piperidin-4-YL)propanamide is the opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

2-Methyl-2-(piperidin-4-YL)propanamide acts as an agonist at the opioid receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.

Biochemical Pathways

Upon activation of the opioid receptors, the compound triggers a cascade of events in the opioid signaling pathway . This pathway is involved in various physiological processes, including pain perception, reward, and addiction. The downstream effects of this activation are complex and can lead to changes in neuronal excitability and neurotransmitter release.

Pharmacokinetics

Similar compounds are known to have high lipid solubility, which allows them to quickly cross the blood-brain barrier . This results in a rapid onset of action. The compound’s bioavailability would be influenced by factors such as its route of administration and the individual’s metabolic rate.

Result of Action

The activation of opioid receptors by 2-Methyl-2-(piperidin-4-YL)propanamide can lead to various physiological effects. These include respiratory depression, decreased consciousness, antinociception (pain relief), and miosis (pupil constriction) .

properties

IUPAC Name

2-methyl-2-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,8(10)12)7-3-5-11-6-4-7/h7,11H,3-6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHDDZKWBDQHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297873
Record name α,α-Dimethyl-4-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(piperidin-4-YL)propanamide

CAS RN

288379-84-0
Record name α,α-Dimethyl-4-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288379-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-4-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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